An In-depth Technical Guide to 2,5-Dichlorobenzyl Cyanide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2,5-Dichlorobenzyl Cyanide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-Dichlorobenzyl cyanide, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its synthesis, characterization, and chemical behavior.
Introduction
2,5-Dichlorobenzyl cyanide, also known as (2,5-dichlorophenyl)acetonitrile, is an aromatic nitrile that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure, featuring a dichlorinated benzene ring attached to a cyanomethyl group, provides two reactive centers: the aromatic ring, which can undergo electrophilic substitution, and the nitrile group, which is susceptible to a variety of transformations. This unique combination of features makes it a valuable precursor in the synthesis of pharmaceutical agents and other fine chemicals. Notably, it has been identified as a potential impurity in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib, highlighting its relevance in pharmaceutical process chemistry and quality control.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,5-Dichlorobenzyl cyanide is essential for its safe handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N | [2] |
| Molecular Weight | 186.04 g/mol | [3] |
| IUPAC Name | 2-(2,5-dichlorophenyl)acetonitrile | [2] |
| CAS Number | 3218-50-6 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 83-84 °C | [3] |
| Boiling Point | 284.4 ± 25.0 °C (Predicted) | [3] |
| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol. | [4] |
Synthesis of 2,5-Dichlorobenzyl Cyanide
The synthesis of 2,5-Dichlorobenzyl cyanide is typically achieved through a nucleophilic substitution reaction, a common method for the preparation of benzyl cyanides. The most prevalent route involves the reaction of 2,5-dichlorobenzyl chloride with an alkali metal cyanide.
General Synthesis Workflow
The overall workflow for the synthesis of 2,5-Dichlorobenzyl cyanide can be visualized as follows:
Caption: General workflow for the synthesis of 2,5-Dichlorobenzyl cyanide.
Detailed Experimental Protocol (Generalized)
The following is a generalized, step-by-step protocol for the synthesis of 2,5-Dichlorobenzyl cyanide, based on established methods for related dichlorobenzyl cyanides.
Materials:
-
2,5-Dichlorobenzyl chloride
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Sodium cyanide (or potassium cyanide)
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Ethanol
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Water
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Dichloromethane (for extraction)
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Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichlorobenzyl chloride in a mixture of ethanol and water.
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Addition of Cyanide: Carefully add a molar excess of sodium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure.
-
Extraction: Partition the remaining aqueous residue between water and dichloromethane. Extract the aqueous layer with dichloromethane.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude 2,5-Dichlorobenzyl cyanide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2,5-Dichlorobenzyl cyanide.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂) and a set of multiplets for the three aromatic protons. The chemical shift of the benzylic protons will be influenced by the electron-withdrawing nature of the nitrile group and the chlorine atoms on the aromatic ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the benzylic carbon, the nitrile carbon, and the six carbons of the dichlorinated aromatic ring. The chemical shifts of the aromatic carbons will be affected by the positions of the chlorine substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A sharp, medium-intensity peak is expected around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other significant peaks will correspond to C-H stretching of the aromatic ring and the CH₂ group, as well as C=C stretching of the aromatic ring.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. Predicted m/z values for various adducts can be a useful reference.[5]
Chromatographic Analysis
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Gas Chromatography (GC): GC can be employed to assess the purity of 2,5-Dichlorobenzyl cyanide and to monitor the progress of its synthesis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product. Commercial suppliers often report purity of >99% as determined by HPLC.[1]
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 2,5-Dichlorobenzyl cyanide is primarily centered around the nitrile group and the aromatic ring.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations, making 2,5-Dichlorobenzyl cyanide a versatile intermediate.
Caption: Key chemical transformations of the nitrile group in 2,5-Dichlorobenzyl cyanide.
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorophenylacetic acid, another important building block.
-
Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affords the corresponding primary amine, 2-(2,5-dichlorophenyl)ethanamine.
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after an aqueous workup.
Role as a Pharmaceutical Intermediate
The dichlorinated phenylacetonitrile moiety is a structural feature in some pharmaceutically active molecules. As mentioned, 2,5-Dichlorobenzyl cyanide has been identified as a potential impurity in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[1] This indicates its potential use as a starting material or intermediate in the synthesis of Baricitinib or related compounds.
Furthermore, the related compound, 2,3-dichlorobenzoyl cyanide, is a key intermediate in the synthesis of the antiepileptic drug Lamotrigine. This highlights the general importance of dichlorinated benzoyl and benzyl cyanides in the pharmaceutical industry.
Safety and Handling
2,5-Dichlorobenzyl cyanide is a hazardous chemical and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: Causes serious eye irritation.[2] May be harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
2,5-Dichlorobenzyl cyanide is a valuable chemical intermediate with significant potential in organic synthesis and pharmaceutical development. Its synthesis is achievable through established chemical routes, and its reactivity allows for the creation of a diverse range of downstream products. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe utilization in a research and development setting.
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